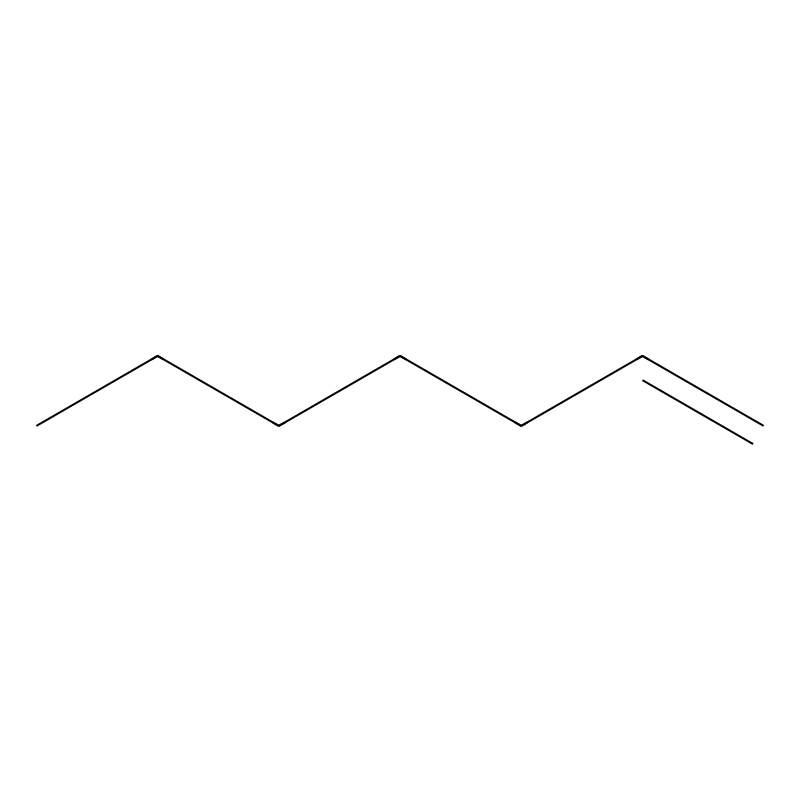

1-Heptene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 18.2 mg/l @ 25 °C

Canonical SMILES

1-Heptene is a hydrocarbon.

heptene is a natural product found in Attalea speciosa with data available.

1-Heptene is a linear alkene with the molecular formula and a molecular weight of 98.19 g/mol. It is a colorless liquid characterized by a mild, gasoline-like odor. The compound has a boiling point of approximately 94 °C and a flashpoint of less than 0 °C, indicating its high flammability. It is insoluble in water, with a solubility of about 18.17 mg/L at 25 °C . This compound is part of the heptene family, which includes several isomers, with 1-heptene being the most significant due to its reactivity and utility in various chemical processes.

1-Heptene can be synthesized through several methods:

- Oligomerization of Ethylene: This method involves the oligomerization of ethylene in the presence of catalysts such as aluminum alkyls. This process typically yields a mixture of heptenes that can be separated through distillation.

- Dehydrohalogenation: This involves the elimination of hydrogen halides from haloalkanes, such as 2-bromoheptane, under basic conditions.

- Cracking: Thermal or catalytic cracking of higher alkanes can also produce 1-heptene as a byproduct.

These methods reflect its industrial relevance and utility in synthetic organic chemistry .

1-Heptene has various applications across different industries:

- Chemical Synthesis: It serves as a key intermediate in the production of surfactants, lubricants, and plasticizers.

- Polymer Production: Used as a comonomer in the synthesis of polyolefins.

- Additive in Fuels: It can be used to improve certain properties of fuels.

- Research: Employed in laboratory settings for synthesizing other chemicals and studying reaction mechanisms .

Interaction studies involving 1-heptene primarily focus on its reactivity with various reagents and catalysts. For instance, reactions with transition metal catalysts have been explored for selective transformations such as cyclopropanation and olefin metathesis. Additionally, studies have shown that under certain conditions, it can interact with surfaces like silica, leading to unique surface species formation

Several compounds are structurally similar to 1-heptene, including: The uniqueness of 1-heptene lies in its linear structure and specific reactivity patterns that make it particularly useful in synthetic applications compared to its isomers and related compounds .Comparison Table

Compound Molecular Formula Boiling Point (°C) Key Characteristics 1-Heptene 94 Linear alkene; highly flammable 2-Heptene ~91 Isomer; different reactivity 3-Heptene ~90 Isomer; distinct physical properties Cycloheptene ~100 Cyclic structure; different reactivity 1-Octene ~121 Longer chain; used in polymer production

Physical Description

Liquid

Colorless liquid; [HSDB]

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

93.6 °C

Flash Point

LESS THAN 32 °F (CLOSED CUP)

Heavy Atom Count

Vapor Density

Density

0.6970 @ 20 °C/4 °C

Decomposition

Melting Point

-119.7 °C

UNII

Related CAS

Vapor Pressure

59.3 mm Hg @ 25 °C

Impurities

Metabolism Metabolites

Use Classification

Methods of Manufacturing

The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.

High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced, separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

1-Heptene: ACTIVE

Alkenes, C6-8, C7-rich: ACTIVE